

Spectroscopic Profile of 5-Methoxyquinolin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxyquinolin-2(1H)-one

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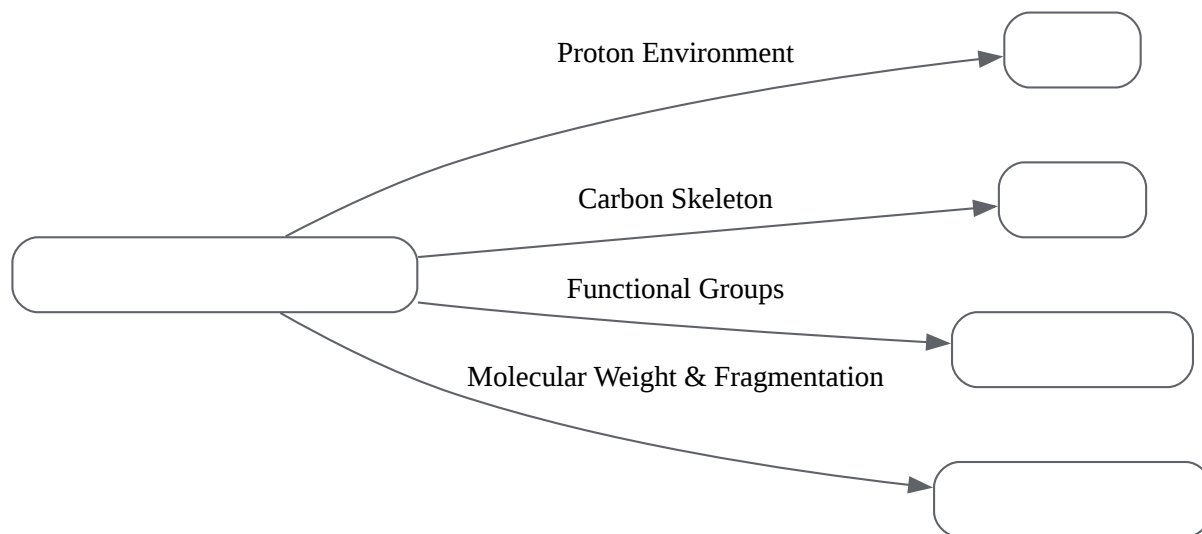
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Methoxyquinolin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines theoretical predictions based on the analysis of closely related analogs with established principles of spectroscopic interpretation. This document aims to serve as a valuable resource for the identification and characterization of this and similar quinolinone derivatives.

Molecular Structure and Spectroscopic Overview

5-Methoxyquinolin-2(1H)-one belongs to the quinolinone family, a class of bicyclic compounds containing a benzene ring fused to a pyridinone ring. The presence of a methoxy group at the 5-position significantly influences its electronic properties and, consequently, its spectroscopic signatures. The key spectroscopic techniques for the structural elucidation of this molecule include Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: Relationship between the molecular structure and the information obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **5-Methoxyquinolin-2(1H)-one** in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts for **5-Methoxyquinolin-2(1H)-one** are summarized in Table 1. The aromatic protons will appear as distinct multiplets, and the methoxy protons will be a characteristic singlet. The NH proton of the lactam ring is expected to be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for **5-Methoxyquinolin-2(1H)-one**

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity |
|-------------------|---|--------------|
| H-3 | ~6.5 | d |
| H-4 | ~7.8 | d |
| H-6 | ~6.9 | t |
| H-7 | ~7.4 | t |
| H-8 | ~7.0 | d |
| NH | ~11.8 | br s |
| OCH ₃ | ~3.9 | s |

Note: Predicted values are based on the analysis of related quinolinone structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment (e.g., aromatic, carbonyl, aliphatic). The predicted chemical shifts for the carbon atoms in **5-Methoxyquinolin-2(1H)-one** are presented in Table 2. The carbonyl carbon of the lactam is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for **5-Methoxyquinolin-2(1H)-one**

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|-------------------|--|
| C-2 | ~162 |
| C-3 | ~122 |
| C-4 | ~140 |
| C-4a | ~118 |
| C-5 | ~155 |
| C-6 | ~110 |
| C-7 | ~130 |
| C-8 | ~112 |
| C-8a | ~140 |
| OCH ₃ | ~56 |

Note: Predicted values are based on the analysis of related quinolinone structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for **5-Methoxyquinolin-2(1H)-one** are summarized in Table 3. The most characteristic peaks will be the N-H stretch of the lactam, the C=O stretch of the lactam, and the C-O stretch of the methoxy group.

Table 3: Characteristic IR Absorption Bands for **5-Methoxyquinolin-2(1H)-one**

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) |
|------------------|------------------|---|
| N-H (lactam) | Stretching | 3400 - 3200 (broad) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (methoxy) | Stretching | 2950 - 2850 |
| C=O (lactam) | Stretching | 1680 - 1650 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-O (ether) | Stretching | 1250 - 1050 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for **5-Methoxyquinolin-2(1H)-one**

| Parameter | Expected Value |
|--------------------|--|
| Molecular Formula | C ₁₀ H ₉ NO ₂ |
| Molecular Weight | 175.18 g/mol |
| [M+H] ⁺ | m/z 176.06 |
| Key Fragment Ions | [M-CH ₃] ⁺ , [M-CO] ⁺ , [M-OCH ₃] ⁺ |

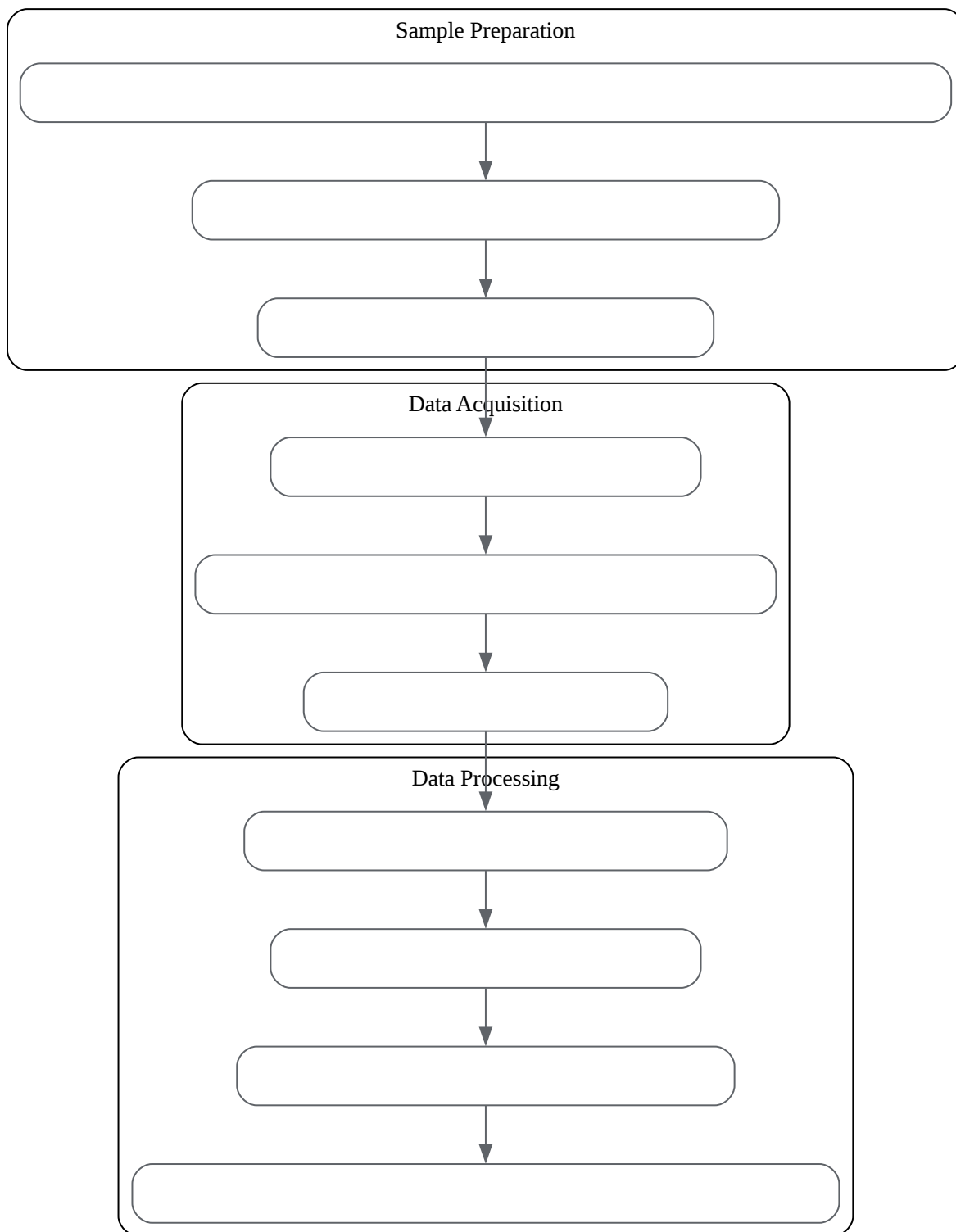
The fragmentation pattern will likely involve the loss of the methyl group from the methoxy ether, loss of carbon monoxide from the lactam ring, and loss of the entire methoxy group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Analysis

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Caption: A typical workflow for NMR spectroscopic analysis.

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- **Sample Preparation:** Approximately 5-10 mg of **5-Methoxyquinolin-2(1H)-one** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
- **Data Acquisition:** Standard pulse sequences are used to acquire 1H and $^{13}C\{^1H\}$ NMR spectra. For 1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used.
- **Sample Preparation:** A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** The IR spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry

- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- **Data Acquisition:** The sample solution is introduced into the mass spectrometer. For ESI, the analysis is typically performed in positive ion mode to observe the $[M+H]^+$ ion. For EI, the sample is vaporized and bombarded with electrons to induce ionization and fragmentation.

Conclusion

The spectroscopic characterization of **5-Methoxyquinolin-2(1H)-one** relies on a combination of NMR, IR, and MS techniques. This guide provides the expected data and detailed experimental protocols to aid researchers in the unequivocal identification and structural confirmation of this important heterocyclic compound. The provided data tables, based on sound spectroscopic principles and analysis of related structures, serve as a reliable reference for experimental work.

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